3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527739
InChI: InChI=1S/C17H13N3OS/c18-11-12-4-3-5-13(10-12)19-16(21)8-9-17-20-14-6-1-2-7-15(14)22-17/h1-7,10H,8-9H2,(H,19,21)
SMILES:
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol

3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide

CAS No.:

Cat. No.: VC14527739

Molecular Formula: C17H13N3OS

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide -

Specification

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide
Standard InChI InChI=1S/C17H13N3OS/c18-11-12-4-3-5-13(10-12)19-16(21)8-9-17-20-14-6-1-2-7-15(14)22-17/h1-7,10H,8-9H2,(H,19,21)
Standard InChI Key AUAPEIAEBCTOJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=CC(=C3)C#N

Introduction

3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide is a complex organic compound featuring a benzothiazole moiety and a cyanophenyl group. Its molecular structure includes a propanamide backbone, which is crucial for its chemical properties and potential biological activities. This compound belongs to the broader class of benzothiazoles, known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets.

Synthesis Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide typically involves multiple steps, which may vary depending on the available reagents and desired purity levels. Common methods include condensation reactions between appropriate benzothiazole derivatives and cyanophenyl precursors.

Biological Activities and Potential Applications

Benzothiazole derivatives, including this compound, have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the cyanophenyl group may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications. Research suggests that similar compounds can inhibit certain enzymes and modulate cell signaling pathways, which could be relevant for drug development.

Interaction Studies

Understanding the interactions of 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide with biological targets is crucial for optimizing its pharmacological profile. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking studies can be employed to elucidate these interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide. A comparison of their features and biological activities is provided below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamideContains two phenyl groupsAnticancer propertiesEnhanced lipophilicity
N-(4-methyl-1,3-benzothiazol-2-yl)propanamideMethyl substitution on benzothiazoleAntimicrobial activityLower molecular weight
N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-benzothiazol-2-yl)propanamideTrioxo group additionPotentially higher reactivityIncreased electron-withdrawing effects

These comparisons highlight how variations in substituents on the benzothiazole ring or the amide nitrogen can significantly influence biological activity and physicochemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator